Naphthalene-2-carboxamidine HOAc

urokinase inhibitor serine protease cancer metastasis

Naphthalene-2-carboxamidine HOAc (CAS 1171591-83-5), systematically designated as acetic acid; naphthalene-2-carboximidamide, is the acetate salt of 2-naphthamidine (free base CAS 5651-14-9). The compound belongs to the aromatic amidine class and has a molecular formula of C₁₃H₁₄N₂O₂ with a molecular weight of 230.26 g/mol.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 1171591-83-5
Cat. No. B6354136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2-carboxamidine HOAc
CAS1171591-83-5
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C2C=C(C=CC2=C1)C(=N)N
InChIInChI=1S/C11H10N2.C2H4O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h1-7H,(H3,12,13);1H3,(H,3,4)
InChIKeyBVWJEYPANVGLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene-2-carboxamidine HOAc (CAS 1171591-83-5): Core Scaffold Identity, Salt Form Specification, and Procurement-Relevant Physicochemical Baseline


Naphthalene-2-carboxamidine HOAc (CAS 1171591-83-5), systematically designated as acetic acid; naphthalene-2-carboximidamide, is the acetate salt of 2-naphthamidine (free base CAS 5651-14-9) [1]. The compound belongs to the aromatic amidine class and has a molecular formula of C₁₃H₁₄N₂O₂ with a molecular weight of 230.26 g/mol [1]. The free base 2-naphthamidine serves as a privileged scaffold in serine protease inhibitor development, most prominently as a urokinase-type plasminogen activator (uPA) inhibitor with a reported Ki of 5.5 μM [2]. The acetate counterion provides a crystalline salt form amenable to reproducible weighing, dissolution, and long-term storage — a practical advantage over the free base for repeatable experimental workflows [1].

Why Naphthalene-2-carboxamidine HOAc Cannot Be Interchanged with Generic Amidine Analogs: The Quantitative Selectivity and Scaffold-Vectoring Gap


Aromatic amidines as a class bind to the S1 specificity pocket of trypsin-like serine proteases, but their affinity, selectivity, and amenability to further optimization vary radically with scaffold geometry [1]. The simple benzamidine core yields only weak uPA inhibition (Ki ≈ 1,000 μM), while the extended naphthalene ring system of 2-naphthamidine provides approximately 180-fold greater potency (Ki = 5.5 μM) through additional hydrophobic contacts [1]. Furthermore, the 2-naphthamidine scaffold uniquely offers a vector at the 8-position that accesses a novel S1β binding subsite not available to benzamidine, benzo(b)thiophene-2-carboxamidine, or 5-amidino-indole scaffolds, enabling the rational design of sub-nanomolar inhibitors that cannot be replicated with simpler cores [2]. The acetate salt form (HOAc) provides a crystalline, stoichiometrically defined solid that ensures batch-to-batch reproducibility in biological assays — a procurement-critical distinction from the hygroscopic free base or the hydrochloride salt, which may exhibit variable hydration states .

Quantitative Differentiation Evidence for Naphthalene-2-carboxamidine HOAc: Head-to-Head Potency, Scaffold Vectoring, Stability, and Multi-Target Data Against Closest Comparators


uPA Inhibitory Potency: 2-Naphthamidine (Ki = 5.5 μM) Versus Benzamidine (Ki ≈ 1,000 μM) — A ~180-Fold Affinity Advantage

In a direct head-to-head comparison reported in the same primary literature source, the 2-naphthamidine scaffold (the active pharmacophore of Naphthalene-2-carboxamidine HOAc) exhibits a Ki of 5.5 μM against human urokinase-type plasminogen activator (uPA), whereas benzamidine — the simplest aromatic amidine comparator — yields a Ki of approximately 1,000 μM (1 mM) against the same target under comparable assay conditions [1]. This represents an approximately 180-fold improvement in binding affinity conferred by the naphthalene ring system. Additional amidine scaffolds benchmarked in the same study include 5-amidino-indole (Ki = 131 μM) and benzo(b)thiophene-2-carboxamidine (IC₅₀ = 3.7 μM), positioning 2-naphthamidine as substantially more potent than the indole-based analog and comparable to the benzothiophene scaffold, but with the distinct advantage of an accessible 8-position vector for further optimization (see Evidence Item 2) [1].

urokinase inhibitor serine protease cancer metastasis uPA amidine scaffold

Scaffold Optimization Potential: 8-Position Substitution on 2-Naphthamidine Enables Sub-Nanomolar uPA Inhibition (Ki = 0.62 nM) — A Vector Not Accessible to Benzamidine or 5-Amidino-Indole Cores

The 2-naphthamidine scaffold uniquely presents a vector at the 8-position that accesses a novel S1β binding subsite in uPA, as demonstrated by X-ray co-crystallography [1]. This structural feature is absent in the smaller benzamidine and 5-amidino-indole scaffolds, which lack the equivalent position for substitution [1]. Optimization of 8-position substituents yielded a progressive improvement in uPA inhibitory potency: from the unsubstituted parent 2-naphthamidine (Ki = 5.5 μM) to 8-substituted analogs achieving Ki values of 40 nM, 30 nM, and ultimately 0.62 nM — the first reported reversible sub-nanomolar uPA inhibitor [2]. This represents an approximately 8,900-fold improvement from the parent scaffold, demonstrating the unique and quantifiable value of the 2-naphthamidine core as an optimization starting point [2]. Multiple high-resolution X-ray co-crystal structures (PDB entries: 1SQT, 1SQO, 1SQA, 1OWD, 1OWH) are publicly available to guide further structure-based design [1] [3].

S1β pocket structure-based drug design lead optimization uPA inhibitor sub-nanomolar

Acetate Salt (HOAc) Versus Free Base: Defined Crystalline Stoichiometry for Reproducible Experimental Workflows

Naphthalene-2-carboxamidine HOAc (CAS 1171591-83-5, MW 230.26 g/mol) is the stoichiometric 1:1 acetate salt of 2-naphthamidine free base (CAS 5651-14-9, MW 170.21 g/mol) [1]. The free base is characterized by a melting point of 133–136 °C and moderate hydrophobicity (predicted LogP ~2.92), while the acetate salt is isolated as a white crystalline solid with defined stoichiometry, enabling accurate molar calculations for solution preparation without the need for post-hoc purity or hydration-state correction [1] . In contrast, the hydrochloride salt variant (CAS 14948-94-8) may exhibit variable hydration and hygroscopicity, introducing weighing errors in humid laboratory environments . The acetate salt formation procedure — dissolving the free base in hot acetic acid followed by crystallization upon cooling — yields a product with batch-consistent physical form, directly translating to improved reproducibility in biological assay dose-response curves .

salt form selection crystallinity weighing accuracy batch reproducibility laboratory procurement

Cross-Species Equipotency: Naphthamidine Maintains Consistent Human/Murine uPA Inhibition Versus Extended-Site Inhibitors That Show Pronounced Species Divergence

In a systematic cross-species study evaluating 11 diverse urokinase inhibitors against both human and murine uPA, naphthamidine — which occupies only the S1 subsite pocket — was found to be nearly equipotent between the human and murine enzymes [1]. This contrasts sharply with extended-site inhibitors that access additional distal pockets; these compounds were significantly more potent against the human enzyme but showed no corresponding potency increase against murine uPA [1]. The species divergence for extended-site inhibitors was attributed to four amino acid residue differences between human and mouse uPA (residues 60, 99, 146, and 192: Asp/His/Ser/Gln in human vs. Gln/Tyr/Glu/Lys in mouse) [1]. Because naphthamidine interacts primarily with the conserved S1 pocket, it avoids the species-selectivity pitfalls of more elaborate inhibitors, making it a more reliable tool compound for translational studies where murine in vivo efficacy data must be correlated with human in vitro potency [1].

species selectivity translational research mouse model uPA inhibitor preclinical development

HIV-1 Integrase Strand Transfer Inhibition: Naphthamidine Core Demonstrates Multi-Target Pharmacological Potential Beyond Serine Proteases (IC₅₀ as Low as 1.5 μM)

Beyond its established role as a uPA inhibitor scaffold, the naphthamidine core has demonstrated inhibitory activity against HIV-1 integrase strand transfer, with half-maximal inhibitory concentrations as low as 1.5 μM reported for optimized derivatives [1]. This represents a mechanistically distinct target class (viral integrase versus serine protease), indicating that the naphthamidine pharmacophore possesses target-engagement versatility not observed with simpler amidine scaffolds such as benzamidine [1]. While the naphthamidine compounds showed some propensity to interact with the DNA substrate in gel retardation assays, direct binding to integrase was confirmed, and antiviral activity was demonstrated in cell culture [1]. Several compounds with diverse structures had IC₅₀ values below 5 μM, indicating substantial potential for further optimization of this chemotype for antiviral applications [1].

HIV integrase strand transfer inhibitor antiviral multi-target pharmacology naphthamidine

Type II Transmembrane Serine Protease (TTSP) Inhibition: Patent-Backed Expansion of the Naphthamidine Target Portfolio Including Influenza A Antiviral Applications

A recent patent application (US 20210251942 A1, filed 2021) explicitly claims 2-naphthimidamide compounds — the same core scaffold present in Naphthalene-2-carboxamidine HOAc — as inhibitors of Type II Transmembrane Serine Proteases (TTSPs), a family that includes TMPRSS2 and matriptase, which are host factors exploited by Influenza A virus for hemagglutinin cleavage and cellular entry [1]. The patent describes compounds of Formula (I) bearing the 2-naphthimidamide core with various substituents, and explicitly claims methods of treating or preventing Influenza A viral infection in a mammal using these compounds [1]. This TTSP inhibitory activity is structurally distinct from the uPA activity described in Evidence Items 1 and 2, as TTSPs belong to a different branch of the serine protease family with distinct substrate specificities and biological functions [1]. The patent establishes the 2-naphthimidamide scaffold as a privileged structure for serine protease inhibition across multiple family members, providing intellectual property support for procurement decisions in antiviral discovery programs [1].

TTSP TMPRSS2 Influenza A host-targeted antiviral 2-naphthimidamide

Procurement-Relevant Application Scenarios for Naphthalene-2-carboxamidine HOAc: Where the Quantitative Differentiation Evidence Directly Informs Project Decisions


Urokinase (uPA) Inhibitor Lead Optimization Programs Requiring a Validated, Sub-Nanomolar-Capable Scaffold

For medicinal chemistry teams initiating a uPA-targeted lead optimization campaign for oncology indications (cancer invasion, metastasis, and tissue remodeling), Naphthalene-2-carboxamidine HOAc provides the only amidine scaffold with published X-ray co-crystal evidence demonstrating a clear vector for sub-nanomolar potency optimization via the S1β pocket [1]. The parent scaffold Ki of 5.5 μM against uPA, improved to 0.62 nM through rational 8-position substitution, represents a documented 8,900-fold optimization trajectory that competing amidine scaffolds (benzamidine, 5-amidino-indole) cannot replicate due to the absence of the equivalent substitution vector [1] [2]. The availability of multiple high-resolution co-crystal structures (PDB: 1SQT, 1SQO, 1SQA, 1OWD, 1OWH, 1U6Q) enables structure-based design from the outset, reducing the number of synthesis-test cycles required to achieve target potency criteria [2].

Translational Oncology Studies Using Murine Xenograft or Metastasis Models Where Human/Mouse Potency Concordance Is Critical

In preclinical oncology programs that rely on murine models to validate uPA as a therapeutic target and establish proof-of-concept for inhibitors, Naphthalene-2-carboxamidine HOAc-based compounds offer the critical advantage of cross-species equipotency [1]. Unlike extended-site uPA inhibitors that exhibit significantly greater potency against the human enzyme versus the murine enzyme — potentially leading to overestimation of in vivo efficacy when dosing is guided by human in vitro data — naphthamidine-based inhibitors are nearly equipotent across species because they interact primarily with the conserved S1 pocket [1]. This enables direct translation of human in vitro IC₅₀/Ki values to murine in vivo dose projections, improving the reliability of pharmacokinetic/pharmacodynamic (PK/PD) modeling and reducing the risk of failed efficacy studies due to species potency mismatches [1].

High-Throughput Screening (HTS) and Repeat-Dose Experimental Workflows Requiring Batch-to-Batch Reproducibility in Compound Handling

For core facility managers and screening groups running large-scale uPA inhibitor HTS campaigns, the acetate salt form of Naphthalene-2-carboxamidine HOAc directly addresses the practical challenges of compound weighing, dissolution, and long-term storage stability [1]. The defined 1:1 stoichiometry (MW 230.26 g/mol) eliminates the ambiguity in molarity calculations that can arise with the free base (variable crystallinity) or hydrochloride salt (potential hygroscopicity and variable hydration) [1] [2]. The crystalline white solid form enables accurate weighing on standard laboratory balances even at sub-milligram quantities, reducing the frequency of failed dose-response curves caused by inaccurate compound concentration in the assay well [1]. For procurement, sourcing the acetate salt from a single qualified vendor ensures that all project scientists work with the same physical form, eliminating a common source of inter-laboratory data variability [1].

Multi-Target Probe Discovery Programs Seeking a Single Pharmacophore for Serine Protease and Viral Integrase Target Classes

For chemical biology groups exploring polypharmacology or developing chemical probes with activity across multiple therapeutically relevant target families, Naphthalene-2-carboxamidine HOAc offers a single chemical starting point with validated activity against both serine proteases (uPA, Ki = 5.5 μM; TTSPs, patent-claimed) and HIV-1 integrase (strand transfer IC₅₀ as low as 1.5 μM for derivatives) [1] [2] [3]. This multi-target pharmacological footprint is not shared by simpler amidine scaffolds such as benzamidine, which lacks reported integrase activity [2]. Procuring the naphthamidine scaffold therefore supports multiple parallel discovery workflows — uPA inhibitor optimization, antiviral screening, and host-targeted anti-influenza programs — from a single inventory item, reducing the procurement and characterization overhead associated with maintaining separate chemical starting materials for each target class [1] [3].

Quote Request

Request a Quote for Naphthalene-2-carboxamidine HOAc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.